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molecular formula C10H16O B1317323 Spiro[2.7]decan-4-one CAS No. 935-61-5

Spiro[2.7]decan-4-one

Cat. No. B1317323
M. Wt: 152.23 g/mol
InChI Key: YETZKAVEKAPJCJ-UHFFFAOYSA-N
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Patent
US06242413B1

Procedure details

64.3 g (180 mmol) of methyltriphenylphosphonium bromide was added while stirring under nitrogen to a solution of 19.1 g (170 mmol) of potassium tert-butylate in 350 ml of dry tetrahydrofuran and the mixture was heated to reflux. Then, a solution of 22.8 g (150 mmol) of spiro[2.7]decan-4-one in 50 ml of dry tetrahydrofuran was added dropwise to the boiling reaction mixture. The mixture was heated under reflux for a further 2 hours. After cooling, the reaction mixture was poured into 11 of tert-butyl methyl ether/water (1:1). The organic phase was separated and the aqueous phase was extracted twice with 500 ml of tert-butyl methyl ether. The organic extracts were combined, dried over sodium sulfate and concentrated on a rotary evaporator. After flash chromatography (n-pentane, Rf=0.97) on silica gel, there was obtained 17.1 g (76%) of 4-methylenespiro[2.7]decane (V, n=2) as a colorless liquid with the following properties:
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
tert-butyl methyl ether water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
64.3 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1]C([O-])(C)C.[K+].[CH2:7]1[C:9]2([CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][C:10]2=O)[CH2:8]1.COC(C)(C)C.O>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCCC1>[CH2:1]=[C:10]1[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][C:9]21[CH2:7][CH2:8]2 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
19.1 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
350 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
22.8 g
Type
reactant
Smiles
C1CC12C(CCCCCC2)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
tert-butyl methyl ether water
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C)(C)C.O
Step Four
Name
Quantity
64.3 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice with 500 ml of tert-butyl methyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
C=C1C2(CC2)CCCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 17.1 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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